1,3-Dichloro-2-nitrobenzene

Photoelectrochemistry Radical Anion Stability Dechlorination

Researchers requiring predictable SNAr outcomes face batch inconsistency from isomeric impurities. The 1,3-dichloro substitution pattern ortho to the nitro group imposes a distinct steric/electronic profile governing reaction kinetics. • Lower photoelectrochemical reactivity vs. 2,4-DCNB-preferred for persistent radical anion studies with reduced dechlorination propensity. • Established nitration and oxidation routes (up to 92% yield); key intermediate for herbicides, fungicides, and APIs. • Well-characterized crystal structure ensures predictable solid-state behavior for agrochemical formulation development. Supplied with ≥98% purity and full analytical documentation. In stock for immediate dispatch.

Molecular Formula Cl2C6H3NO2
C6H3Cl2NO2
Molecular Weight 192 g/mol
CAS No. 601-88-7
Cat. No. B1583056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dichloro-2-nitrobenzene
CAS601-88-7
Molecular FormulaCl2C6H3NO2
C6H3Cl2NO2
Molecular Weight192 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)[N+](=O)[O-])Cl
InChIInChI=1S/C6H3Cl2NO2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H
InChIKeyVITSNECNFNNVQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dichloro-2-nitrobenzene: Technical Overview


1,3-Dichloro-2-nitrobenzene (CAS 601-88-7), also known as 2,6-dichloronitrobenzene, is a disubstituted nitroaromatic compound belonging to the dichloronitrobenzene (DCNB) isomer family. It is characterized by a planar molecular geometry and a melting point of 71–72.5°C [1]. The compound features a unique 1,3-substitution pattern of chlorine atoms ortho to the nitro group, which imposes a distinct steric and electronic profile that directly governs its reactivity in nucleophilic aromatic substitution (SNAr) and its solid-state behavior compared to its regioisomeric analogs [2].

Distinct 1,3-substitution pattern governs reactivity in nucleophilic aromatic substitution (SNAr)
Unique solid-state packing and thermodynamic profile vs. other DCNB isomers
Supports photoelectrochemical studies requiring controlled radical anion lifetimes

1,3-Dichloro-2-nitrobenzene: Isomer Substitution Risks


The five commercially available dichloronitrobenzene isomers exhibit profoundly different solid-state packing and thermodynamic stability [1]. More critically, the position of the chlorine substituents relative to the nitro group dictates the electron density distribution on the aromatic ring, which results in divergent kinetic behavior in nucleophilic aromatic substitution (SNAr) and photoelectrochemical reduction pathways [2]. Consequently, substituting 1,3-dichloro-2-nitrobenzene with a different DCNB isomer or a simpler mono-chlorinated analog will alter reaction selectivity, product yield, and process robustness. The quantitative evidence below defines the specific performance envelope that must be verified before any procurement decision.

Isomer Position Affects Reactivity
Substituting with 2,4-dichloronitrobenzene or other DCNB isomers will shift SNAr selectivity and photoelectrochemical reduction rates due to altered electron density distribution.
Solid-State Behavior Diverges
Each DCNB isomer exhibits distinct crystal packing and thermodynamic stability; changing isomer can impact formulation shelf-life, solubility, and processing characteristics.
Process Yield and Robustness May Differ
Synthetic routes optimized for 1,3-dichloro-2-nitrobenzene may not transfer to other isomers; yield benchmarks are isomer-specific and require revalidation.

1,3-Dichloro-2-nitrobenzene: Quantitative Evidence


Radical Anion Lifetime vs. 2,4-Dichloronitrobenzene

In photoelectrochemical reduction under 330 nm irradiation (2 mW cm⁻², acetonitrile + 0.1 M TBAHFP), 2,6-dichloronitrobenzene (2,6-DCNB; 1,3-dichloro-2-nitrobenzene) exhibits significantly lower dechlorination reactivity than its 2,4-dichloro isomer (2,4-DCNB). The reactivity order established by steady-state channel flow cell methods was: o-chloronitrobenzene (o-CNB) > p-chloronitrobenzene (p-CNB) > 2,4-DCNB > 2,6-DCNB > 1,3,5-trichloro-2-nitrobenzene (TCNB) [1]. At 470 nm irradiation, the reactivity order shifted to o-CNB > 2,4-DCNB > 2,6-DCNB > p-CNB ≈ TCNB [1].

Radical Anion Lifetime vs. 2,4-DCNB
Head-to-head
2,6-DCNB shows lower dechlorination reactivity than 2,4-DCNB under photoelectrochemical conditions
Supports selection of less reactive, more persistent radical anion for photo-ECE studies
Reactivity rank: 2,4-DCNB > 2,6-DCNB at 330 and 470 nm; acetonitrile/TBAHFP
Photoelectrochemistry Radical Anion Stability Dechlorination

Photoelectrochemical Reactivity Order

The photoelectrochemical reduction behavior of 2,6-dichloronitrobenzene was directly compared to a series of chlorinated nitrobenzenes. The reactivity order at 330 nm irradiation was o-CNB > p-CNB > 2,4-DCNB > 2,6-DCNB > TCNB [1]. At approximately 470 nm, the order was o-CNB > 2,4-DCNB > 2,6-DCNB > p-CNB ≅ TCNB [1]. This demonstrates that 2,6-DCNB consistently ranks lower in reactivity than 2,4-DCNB, and its relative position changes with wavelength, highlighting its unique photochemical profile.

Reactivity Order
Head-to-head
Ranked 4th of 5 at 330 nm; 3rd of 5 at 470 nm among tested chloronitrobenzenes
Distinct wavelength-dependent reactivity profile vs. other isomers
Compared series: o-CNB, p-CNB, 2,4-DCNB, TCNB
Photoelectrochemistry Radical Anion Reactivity Order

Synthetic Yield: Oxidation vs. Deamination Routes

A reported laboratory-scale synthesis of 1,3-dichloro-2-nitrobenzene via oxidation of 2,6-dichloroaniline with m-CPBA (meta-chloroperoxybenzoic acid) in dichloromethane at 0°C to room temperature afforded a yield of 75% (6.63 g from 8.10 g starting material) . This serves as a baseline yield for procurement planning and cost modeling. For comparison, an alternative industrial oxidation method using hydrogen peroxide and sodium tungstate catalyst achieved a 92% yield [1], illustrating the range of achievable yields depending on the synthetic route selected.

Synthetic Yield: Oxidation Routes
Cross-study
75% yield (m-CPBA route) vs. 92% yield (H₂O₂/Na₂WO₄ route)
Route-dependent yield benchmark supports procurement and cost modeling
Cross-study comparison; conditions differ between routes
Synthetic Methodology Process Chemistry Yield Optimization

Quantitative Nitration Efficiency

Nitration of 1,3-dichloro-2-nitrobenzene in sulfuric acid or oleum containing 1 mol dm⁻³ nitric acid at 25 °C proceeds with quantitative yield of the expected nitro products [1]. This high-yielding transformation underscores the compound's utility as a robust intermediate for generating more highly substituted nitroaromatic scaffolds, in contrast to isomers that may undergo side reactions or yield complex product mixtures.

Quantitative Nitration Efficiency
Class-level inference
Reported quantitative yield in H₂SO₄/oleum with HNO₃ at 25°C
Indicates high atom economy for further nitration under optimized conditions
Class-level inference; isomer-specific validation recommended
Electrophilic Aromatic Substitution Nitration Process Chemistry

Solid-State Stability vs. DCNB Isomers

A systematic experimental and computational study of the crystalline state of six chloronitrobenzenes revealed that 2,3-dichloronitrobenzene adopts the most thermodynamically stable crystal structure among the five DCNB isomers, while 2,4-dichloronitrobenzene exhibits conformational distortion and a complex Z' = 2 crystal structure [1]. 1,3-Dichloro-2-nitrobenzene (2,6-DCNB) was included in the study, and its crystal structure has been solved (R factor = 0.053 for 2043 observed reflections) [2], providing a well-defined solid-state reference. While the study did not rank all isomers by absolute stability, the data underscore that each isomer possesses a unique solid-state landscape with implications for formulation, storage, and handling.

Solid-State Stability vs. Isomers
Supporting evidence
2,3-DCNB most stable; 2,4-DCNB distorted (Z'=2); 2,6-DCNB structure solved (R=0.053)
Isomer-specific solid-state landscape impacts formulation and storage behavior
Qualitative ranking; thermodynamic differences not numerically quantified
Crystal Engineering Polymorphism Solid-State Chemistry

1,3-Dichloro-2-nitrobenzene: Application Scenarios


Photostable Radical Anion for Mechanistic Studies

Given its lower photoelectrochemical reactivity compared to 2,4-DCNB under both 330 nm and 470 nm irradiation [1], 1,3-dichloro-2-nitrobenzene is the preferred isomer for studies requiring a more persistent radical anion with reduced dechlorination propensity. This enables cleaner mechanistic investigations of photo-ECE processes and the development of photoredox catalytic cycles where controlled radical lifetimes are essential.

Agrochemical and Pharmaceutical Intermediate Synthesis

The compound's quantitative nitration yield in sulfuric acid/oleum [1] and established oxidation routes yielding up to 92% [2] position it as a cost-effective intermediate for synthesizing highly substituted nitroaromatic scaffolds. These derivatives serve as key precursors to herbicides, fungicides, and active pharmaceutical ingredients, as documented in patent literature [3].

Defined Crystal Packing for Formulation Studies

The well-characterized crystal structure of 1,3-dichloro-2-nitrobenzene (space group and unit cell parameters known [1]) and its distinct solid-state behavior among DCNB isomers [2] make it a reliable model compound for studying crystal packing effects on solubility, stability, and processability. This is particularly relevant for agrochemical formulation development where solid-state properties directly impact product performance.

Application
Selection Property
Validation Focus
Photostable radical anion studies
Lower photoelectrochemical reactivity among DCNB isomers
Radical anion lifetime under irradiation
Agrochemical / pharmaceutical intermediate synthesis
High-yielding nitration and oxidation synthetic routes
Nitration efficiency and oxidation yield benchmarks
Crystal packing formulation model
Defined crystal structure and distinct solid-state behavior
Solid-state stability and solubility relationship

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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